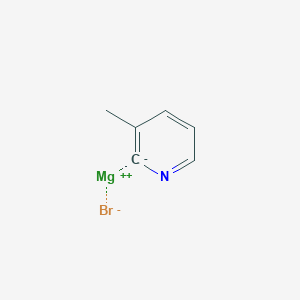
3-Methyl-2-pyridylmagnesium bromide
Overview
Description
Scientific Research Applications
Synthesis of Pyridine Derivatives
3-Methyl-2-pyridylmagnesium bromide is utilized in the synthesis of various pyridine derivatives. For instance, Wibaut, Voort, and Markus (1952) demonstrated the preparation of an ethereal solution of 3-pyridylmagnesium bromide, leading to the creation of several pyridine derivatives such as 1-(pyridyl-3)-heptene-1 and methyl-(pyridyl-3)-ketone. This showcases its application in creating complex organic compounds (Wibaut, Voort, & Markus, 1952).
Synthesis of Indolizines and Pyrrolo[2,1‐b]azoles
This compound is instrumental in the synthesis of indolizines and pyrrolo[2,1‐b]azoles, which are important in pharmaceutical and material science research. Kojima, Yamamoto, Kinoshita, and Inoue (1992) developed a method for preparing these compounds using 3-pyridylmagnesium bromide and 2-lithiated azoles, providing a practical approach for synthesizing these complex structures (Kojima, Yamamoto, Kinoshita, & Inoue, 1992).
Synthesis of Liquid Crystalline Compounds
The compound is also used in the synthesis of liquid crystalline materials. Chia, Shen, and Lin (2001) reported the synthesis of pyridine-containing liquid crystalline 5-substituted 2-(4-alkylphenyl)pyridines, demonstrating the role of this compound in producing materials with potential applications in advanced display technologies (Chia, Shen, & Lin, 2001).
Preparation of Organic Compounds
This reagent is integral in the preparation of various organic compounds, as evidenced by the work of TakedaAkira and TsuboiSadao (1977). Their research on the synthesis of rosefuran and sesquirosefuran involved the use of 3-methyl-2-furylmagnesium bromide, indicating the versatility of this compound in organic synthesis (TakedaAkira & TsuboiSadao, 1977).
Asymmetric Coupling in Chemical Synthesis
Hiyama and Wakasa (1985) explored the asymmetric coupling of arylmagnesium bromides with allylic esters. Their research sheds light on the potential of this compound in facilitating asymmetric reactions, which are crucial in the development of chiral compounds used in various chemical industries (Hiyama & Wakasa, 1985).
Safety and Hazards
Properties
IUPAC Name |
magnesium;3-methyl-2H-pyridin-2-ide;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N.BrH.Mg/c1-6-3-2-4-7-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMDBMZTOQWMBX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]N=CC=C1.[Mg+2].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrMgN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




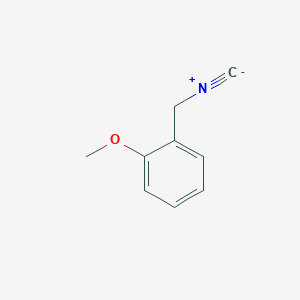


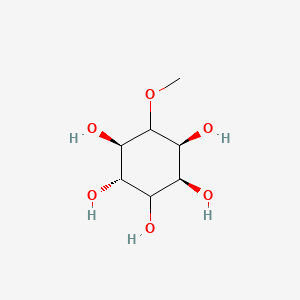
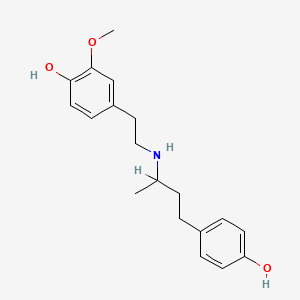

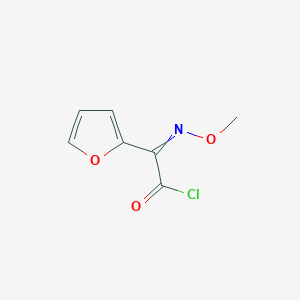
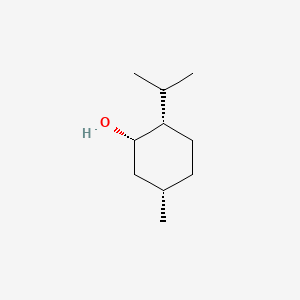
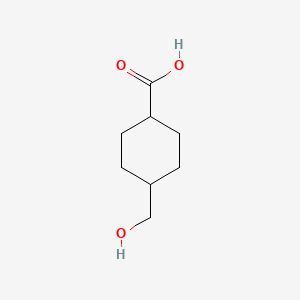

![2-Propanol, 1-(4-ethylphenoxy)-3-[(1-methylethyl)amino]-](/img/structure/B3416193.png)

